molecular formula C24H24N4O3S B11608200 1-[3-(prop-2-en-1-ylsulfanyl)-6-(2-propoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(prop-2-en-1-ylsulfanyl)-6-(2-propoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11608200
M. Wt: 448.5 g/mol
InChI Key: URRABKAIJCGFKU-UHFFFAOYSA-N
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Description

1-[3-(ALLYLSULFANYL)-6-(2-PROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, a propoxyphenyl group, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[3-(ALLYLSULFANYL)-6-(2-PROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, each requiring specific reaction conditions and reagents

    Synthesis of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced through a substitution reaction, where an appropriate allyl sulfide is reacted with the triazino-benzoxazepine core.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a similar substitution reaction, using an appropriate propoxyphenyl halide.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

1-[3-(ALLYLSULFANYL)-6-(2-PROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazino-benzoxazepine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions at the allylsulfanyl and propoxyphenyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists, who can explore its reactivity and develop new synthetic methodologies.

    Biology: The compound may have biological activity, making it a potential candidate for drug discovery and development.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for various diseases.

    Industry: The compound’s unique properties may make it useful in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(ALLYLSULFANYL)-6-(2-PROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

1-[3-(ALLYLSULFANYL)-6-(2-PROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the triazino-benzoxazepine core

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[3-prop-2-enylsulfanyl-6-(2-propoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H24N4O3S/c1-4-14-30-20-13-9-7-11-18(20)23-28(16(3)29)19-12-8-6-10-17(19)21-22(31-23)25-24(27-26-21)32-15-5-2/h5-13,23H,2,4,14-15H2,1,3H3

InChI Key

URRABKAIJCGFKU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)C(=O)C

Origin of Product

United States

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